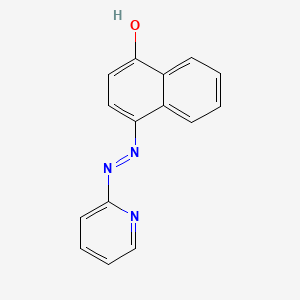

4-(2-Pyridylazo)naphthol

説明

Significance of Pyridylazo Ligands in Modern Analytical and Coordination Chemistry

Pyridylazo ligands, including 4-(2-Pyridylazo)naphthol (PAN) and the related 4-(2-Pyridylazo)resorcinol (B72590) (PAR), are extensively utilized as chromogenic reagents for the spectrophotometric determination of a multitude of metal ions. najah.edu The analytical applicability of pyridylazo compounds has been a subject of intensive study for decades. najah.edu PAN, one of the earliest reagents in this class, functions as a terdentate ligand, coordinating with metals via the hydroxyl oxygen, pyridine (B92270) nitrogen, and one of the nitrogen atoms in the azo group. najah.edu This coordination results in the formation of colored chelates, a property that is fundamental to its use in colorimetric analysis. ontosight.ainajah.edu

The versatility of pyridylazo ligands extends to coordination chemistry, where they are instrumental in synthesizing new complexes with diverse structural, magnetic, and electronic properties. scholaris.ca Research has demonstrated the ability of these ligands to form complexes with a wide array of transition metals and lanthanides. scholaris.ca The resulting complexes often exhibit interesting phenomena such as thermal spin-crossover and possess dye-like properties due to intense absorptions in the visible region. scholaris.ca Furthermore, the redox-active nature of some pyridylazo ligands adds another dimension to their coordination chemistry, enabling the synthesis of complexes with accessible ligand-centered redox processes. nih.govacs.org This has implications for the development of new materials with tunable electronic properties. scholaris.canih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₁N₃O sigmaaldrich.com |

| Molecular Weight | 249.27 sigmaaldrich.com |

| CAS Number | 85-85-8 sigmaaldrich.com |

| Appearance | Red-brown powder adipogen.com |

| Melting Point | 138-141 °C sigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in methanol (B129727) or ethanol (B145695) (1mg/ml) adipogen.com |

Historical Development and Evolution of Research on this compound (PAN) and its Derivatives

The exploration of pyridylazo compounds as analytical reagents has a rich history, with PAN being one of the pioneering reagents for the spectrophotometric determination of various metals. najah.edu Its initial applications involved the detection of zinc(II), copper(II), and cadmium(II) through the formation of reddish-colored chelates. najah.edu Over the years, research has expanded to include the use of PAN for the determination of other metals, such as nickel in natural waters and rhodium. najah.edu

The development of PAN derivatives has been a significant area of research aimed at enhancing sensitivity and selectivity. najah.edu For instance, halogen-substituted derivatives of PAN have been synthesized and studied. najah.edu The introduction of substituents, such as a dimethylamino group, has been shown to increase the molar absorptivity and stability of the resulting metal complexes. najah.edu A notable derivative, 2-(2-pyridylazo)-5-diethylaminophenol (PADAP), and its halogenated forms have demonstrated significantly higher sensitivity towards certain metal ions compared to PAR. najah.edu

The synthesis of PAN itself involves a multi-step process. A common method includes the reaction of 2-aminopyridine (B139424) with sodium and butyl nitrite (B80452), followed by coupling with 1-naphthol (B170400). acs.org This preparative route has been a cornerstone for obtaining the reagent for further studies. acs.org The investigation into the metal complexing properties of PAN's structural isomer, 4-(2-Pyridylazo)-1-naphthol, was undertaken to understand the differences in their chelation behavior. acs.org

The evolution of research has also seen the application of PAN in more advanced analytical techniques and materials science. For example, PAN has been incorporated into magnetic nanocomposites for the preconcentration of trace metals from fuel oils, demonstrating its adaptability to modern analytical challenges. tandfonline.com

Fundamental Research Questions and Current Challenges in this compound Studies

A fundamental research question in the study of PAN and its derivatives revolves around understanding the structure-property relationships that govern their complexation behavior and analytical performance. davesresearch.com This includes elucidating the precise mode of chelation and the factors influencing the stability and spectral properties of the metal complexes. nih.govacs.org For instance, a key question has been how a neutral extractable species is formed with p-PAN, where the hydroxy group is not directly involved in chelation. acs.org

Current challenges in the field include the development of more selective and sensitive PAN-based reagents. najah.edu While PAN is a versatile reagent, it is not inherently selective, which can lead to interference from other metal ions. najah.edu Researchers are actively exploring the synthesis of new derivatives and the use of masking agents to improve selectivity. najah.edubohrium.com

Another challenge lies in the application of PAN in complex matrices, such as environmental and biological samples. The presence of other substances can interfere with the complexation reaction, necessitating the development of robust analytical methods that can overcome these matrix effects. tandfonline.comgoogle.com The synthesis of PAN-functionalized materials, like nanocomposites, is a promising approach to address this challenge by enabling preconcentration and separation of target analytes. tandfonline.com

Furthermore, there is ongoing research into the fundamental electronic properties of PAN and its metal complexes. nih.govacs.org Understanding the redox-active nature of the ligand and the electronic structure of the complexes is crucial for designing new materials with specific optical and electronic functionalities. scholaris.canih.gov This involves a combination of experimental techniques, such as cyclic voltammetry and spectroelectrochemistry, and theoretical calculations. nih.govacs.org

Structure

3D Structure

特性

IUPAC Name |

4-(pyridin-2-yldiazenyl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-14-9-8-13(11-5-1-2-6-12(11)14)17-18-15-7-3-4-10-16-15/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXBEBHRRKEUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-98-0 | |

| Record name | 4-(2-Pyridylazo)naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Ligand Engineering

Chemical Synthesis of 4-(2-Pyridylazo)naphthol and Analogues

The primary method for synthesizing this compound and its analogues is through a diazo coupling reaction. This classic approach in organic chemistry involves two main steps: the diazotization of a primary aromatic or heterocyclic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, such as a phenol (B47542) or naphthol derivative. slideshare.netsphinxsai.com

The general synthesis route begins with the diazotization of 2-aminopyridine (B139424). This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing. sphinxsai.commdpi.comyoutube.com The resulting 2-pyridinediazonium salt is a weak electrophile. youtube.com

This diazonium salt is then added to a solution of 1-naphthol (B170400) (α-naphthol), which acts as the coupling component. The reaction is an electrophilic aromatic substitution, where the electron-rich naphthol ring attacks the terminal nitrogen of the diazonium ion. slideshare.netlibretexts.org The hydroxyl group of the naphthol is a strong activating group, directing the substitution to the para position (position 4) relative to the hydroxyl group. The reaction is typically carried out in a basic or mildly acidic medium to ensure the naphthol is sufficiently nucleophilic. sphinxsai.com

Exploration of Diazo Coupling Reaction Mechanisms

The diazo coupling reaction is a form of electrophilic aromatic substitution. The mechanism proceeds in two principal steps:

Formation of the Electrophile : The reaction between a primary arylamine and nitrous acid produces a highly unstable diazonium ion intermediate. slideshare.net A resonance analysis of the diazonium ion reveals that the positive charge is delocalized across both nitrogen atoms. libretexts.orglibretexts.org

The reaction can result in cis or trans isomers around the azo bridge, though the trans isomer is generally more stable and predominates at equilibrium. libretexts.orgic.ac.uk

Optimization of Synthesis Pathways and Purity Assessment

Optimizing the synthesis of pyridylazo compounds involves careful control of reaction conditions to maximize yield and purity. Key parameters for optimization include temperature, solvent, and the molar ratio of reactants. For instance, in related multi-component reactions for synthesizing heterocyclic compounds, adjusting the amount of catalyst and the reaction solvent (e.g., using DMF) under reflux conditions has been shown to significantly improve product yields. researchgate.net Similarly, the choice between room temperature and reflux can drastically alter the outcome, with higher temperatures often accelerating the reaction rate. researchgate.netresearchgate.net

Table 1: Optimization of Reaction Conditions for a Generic Three-Component Synthesis

| Entry | Solvent | Temperature | Molar Ratio (Aldehyde:Amine:Hydrazine) | Time (h) | Yield (%) |

| 1 | Ethanol (B145695) | RT | 1:1:2 | 5 | 25 |

| 6 | Ethanol | Reflux | 1:1:2 | 5 | 40 |

| 7 | DMF | Reflux | 1:1:1 | 5 | 45 |

| 11 | DMF | Reflux | 1:1:5 | 5 | 78 |

| 12 | DMF | Reflux | 1:1:5 | 8 | 78 |

This table is illustrative, based on data for pyrazole (B372694) synthesis, to show common optimization parameters. researchgate.net

Purity assessment of the final product is crucial. Common techniques include:

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, with standards often exceeding 98%. cymitquimica.comvwr.com

Titration Analysis : A classical method for quantitative analysis. vwr.com

Spectroscopic Methods :

FT-IR Spectroscopy : To identify functional groups and confirm the formation of the azo linkage (-N=N-). mdpi.comdergipark.org.tr

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) : To elucidate the detailed chemical structure of the synthesized compounds. mdpi.comdergipark.org.tr

Melting Point Analysis : A sharp melting point indicates a high degree of purity. The melting point for 1-(2-Pyridylazo)-2-naphthol (B213148) is reported to be around 142°C. vwr.com

Rational Design and Synthesis of Substituted Pyridylazo Derivatives

The rational design of substituted pyridylazo derivatives allows for the fine-tuning of their chemical and physical properties. By strategically adding different functional groups (substituents) to the pyridine (B92270) or naphthol rings, it is possible to alter the molecule's electronic structure, chelating ability, and stability. rsc.org This approach is fundamental in creating novel ligands for specific applications, such as metal ion sensing or catalysis. The synthesis of these derivatives often follows the same fundamental diazo coupling pathway, but starts with substituted precursors (e.g., substituted 2-aminopyridines or substituted naphthols). rsc.org

Impact of Substituents on Electronic Structure and Chelating Properties

Substituents have a profound effect on the electronic properties of the pyridylazo ligand. rsc.org Electron-donating groups (EDGs) like methyl (-CH₃) or amino (-NH₂) increase the electron density on the aromatic rings, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease it. rsc.orgmdpi.com

These changes impact several key areas:

Electronic Structure (HOMO/LUMO) : The introduction of EDGs or EWGs can alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For example, substituting an electron-withdrawing -NO₂ group can lower both HOMO and LUMO energy levels, thereby reducing the energy gap. mdpi.com This tuning of the electronic band gap affects the compound's color and photophysical properties. researchgate.net

Chelating Properties : The basicity of the nitrogen atoms in the pyridine ring and the azo group is critical for metal ion coordination. An EDG on the pyridine ring increases the basicity of the pyridyl nitrogen, potentially leading to stronger metal-ligand bonds. researchgate.net Conversely, an EWG would decrease this basicity. The electronic effects of substituents can thus be used to modulate the stability and selectivity of the metal complexes formed. nih.gov

Spectroscopic Properties : Substituents influence the absorption and emission spectra of the compounds. The presence of EDGs generally leads to a bathochromic (red) shift in the absorption maximum, while EWGs can cause a hypsochromic (blue) shift. researchgate.netdergipark.org.tr

Table 2: Effect of Substituents on Frontier Molecular Orbital Energies (Illustrative)

| Compound | Substituent | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

| Comp1 | (Reference) | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH₃ (EDG) | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO₂ (EWG) | -6.18 | -3.35 | 2.83 |

This table is based on data for substituted benzothiazole (B30560) derivatives to illustrate the general electronic effects of EDGs and EWGs. mdpi.com

Development of Novel Heterocyclic Azo Compounds

The principles used to design and synthesize pyridylazo compounds can be extended to a wide range of other heterocyclic systems. There is significant interest in developing novel azo dyes by incorporating various heterocyclic scaffolds such as pyrazole, thiazole, imidazole, and benzothiazole. dergipark.org.trnih.gov

The choice of heterocycle is strategic:

Pyrazole and Triazole : These rings are common in medicinal chemistry and are used to create azo dyes with potential biological activities, such as antimicrobial or anticancer properties. dergipark.org.trnih.gov

Benzothiazole : Azo dyes derived from benzothiazole have been investigated for their dyeing properties and biological applications. nih.gov

Thiophene (B33073) : Replacing a phenyl ring with a thiophene ring can create 3-heteroarylcoumarin derivatives with interesting fluorescence properties. mdpi.com

The synthesis of these novel compounds generally follows the established diazotization-coupling reaction sequence. dergipark.org.trnih.gov The development of these new heterocyclic azo compounds is driven by the search for materials with enhanced properties, such as brighter colors, greater stability, and specific biological or optical functions. dergipark.org.tr

Immobilization Strategies for Functional Materials

To create practical functional materials for applications like sensing or environmental remediation, this compound (often referred to as PAN in this context, for 1-(2-pyridylazo)-2-naphthol, a closely related isomer) can be immobilized onto solid supports. Immobilization prevents the ligand from leaching into the sample solution and allows for easy separation and reuse.

One common strategy involves functionalizing a polymer resin. For example, Amberlite XAD-4, a non-polar polystyrene-based resin, can be chemically modified to bind with PAN. researchgate.net The resin is first treated to allow for coupling with the PAN molecule through its azo (-N=N-) group, creating a chelating resin (PAN-AXAD-4). researchgate.net

Another advanced technique is the use of ion-imprinted polymers (IIPs). In this method, the functional material is synthesized in the presence of a template metal ion. For instance, a polymer based on poly(methacrylic acid) can be synthesized with a Pb(II)-PAN complex. rsc.org After polymerization, the Pb(II) template is removed, leaving behind cavities that are specifically shaped for the size and coordination geometry of Pb(II), thus creating a highly selective adsorbent. The incorporation of PAN into the polymer matrix enhances the selective performance of the material. rsc.org These functionalized materials are highly effective for the preconcentration of trace metal ions from various samples before analysis by techniques like Flame Atomic Absorption Spectrometry (FAAS). rsc.org

Covalent and Non-Covalent Immobilization on Solid Supports

The immobilization of this compound onto solid supports is a key strategy to harness its complexing capabilities in heterogeneous systems, facilitating ease of separation and potential for reuse. Both non-covalent and covalent attachment methods have been explored to anchor PAN onto various substrates.

Non-covalent immobilization typically involves the physical adsorption or loading of PAN onto a support material. A prominent example is the use of polyurethane foam (PUF) as a support for PAN. In these systems, PAN is readily supported on unplasticised polyurethane foam. psu.edu The foam can also be plasticised, for instance with α-dinonyl phthalate, which has been shown to enhance the extraction efficiency for certain metal ions. psu.edu For unplasticised foams, the preparation can be as straightforward as stirring the polyurethane foam in an acetone (B3395972) solution of PAN until the solvent evaporates. psu.edu This method results in the PAN molecule penetrating the foam structure rather than just coating the surface. psu.edu

The resulting PAN-loaded polyurethane foams have been successfully applied in the solid-phase extraction of various metal ions from aqueous solutions. For example, these materials can extract zinc, mercury(II), and copper(II) at an optimal pH range of 8-9. psu.edu The effectiveness of the extraction can be monitored spectrophotometrically by measuring the absorbance of the metal-PAN complex on the foam. psu.edu

Another approach involves the use of materials like activated carbon, which can adsorb PAN or its metal complexes. The high surface area and porous nature of activated carbon make it an effective adsorbent for various organic molecules and metal complexes. researchgate.netmdpi.comresearchgate.net The adsorption process is often influenced by factors such as pH, temperature, and the presence of other ions in the solution. nih.govmdpi.com While direct covalent grafting of PAN onto activated carbon is a possibility, often the interaction is non-covalent, relying on physical adsorption forces. nih.gov

The table below summarizes the preparation of non-covalently immobilized PAN on polyurethane foam.

| Support Material | Immobilization Method | Reagents | Application | Reference |

| Unplasticised Polyurethane Foam | Solvent Evaporation | This compound, Acetone | Extraction of Zn(II), Hg(II), Cu(II) | psu.edu |

| Plasticised Polyurethane Foam | Equilibration in Solution | This compound, α-Dinonyl Phthalate | Extraction of Zn(II), Hg(II), Cu(II) | psu.edu |

Doping and Incorporation into Polymeric Matrices

Incorporating or "doping" this compound into polymeric matrices is another effective method to create functional materials for metal ion detection and removal. This approach can involve trapping the PAN molecule within the polymer structure during its formation or integrating it into a pre-existing polymer membrane.

A notable example is the synthesis of ion-imprinted polymers (IIPs) for the selective preconcentration of specific metal ions. In one study, Pb(II)-imprinted poly(methacrylic acid) polymeric particles were synthesized with PAN loaded into the polymer matrix. rsc.org The synthesis was carried out using a precipitation polymerization technique where a Pb-PAN complex was formed in dimethylsulfoxide (DMSO) before being mixed with the monomer (methacrylic acid), cross-linker, and initiator. rsc.org After polymerization, the template Pb(II) ions are removed, leaving behind cavities in the polymer that are specifically shaped for Pb(II) recognition, with the PAN molecule acting as the chelating agent within these sites. rsc.org

The performance of these PAN-doped polymeric particles in on-line preconcentration systems coupled with flame atomic absorption spectrometry (FAAS) has been demonstrated. rsc.org For the determination of Pb(II), the method achieved a limit of detection of 0.52 µg L⁻¹ and a limit of quantification of 1.79 µg L⁻¹. rsc.org

Another innovative application involves the printing of PAN onto polymer membranes to create sensors for metal ion determination. A polyethersulfone (PES) membrane printed with PAN has been developed for the rapid and sensitive determination of Zn²⁺ in water. rsc.org This method provides a visually noticeable color change on the membrane surface, allowing for semi-quantitative analysis at very low concentrations. rsc.org The developed sensor showed a linear dynamic range from 10⁻¹ to 10² µg mL⁻¹ for Zn²⁺. rsc.org

The table below provides details on the incorporation of PAN into polymeric matrices for analytical applications.

| Polymeric Matrix | Incorporation Method | Key Reagents | Application | Analytical Performance | Reference |

| Poly(methacrylic acid) | Precipitation Polymerization (Ion Imprinting) | This compound, Pb(NO₃)₂, Methacrylic acid, DMSO | On-line preconcentration of Pb²⁺ | LOD: 0.52 µg L⁻¹, LOQ: 1.79 µg L⁻¹ | rsc.org |

| Polyethersulfone (PES) Membrane | Printing | This compound | Rapid determination of Zn²⁺ | Linear range: 0.1 to 100 µg mL⁻¹ | rsc.org |

Coordination Chemistry and Complex Formation Dynamics

Metal-Ligand Chelation with 4-(2-Pyridylazo)naphthol

This compound is a heterocyclic azo dye known for its ability to form stable, colored chelates with a variety of metal ions. nih.govnajah.edu This property stems from its molecular structure, which features a pyridyl nitrogen atom, an azo group, and a hydroxyl group positioned to facilitate chelation. najah.eduontosight.ai The process of complex formation is a dynamic equilibrium influenced by several factors, including the metal-to-ligand ratio, solvent environment, and the pH of the medium. acs.orgacs.orgnih.gov

The stoichiometry of complexes formed between metal ions (M) and this compound, often abbreviated as L for ligand, is primarily dependent on the specific metal ion and the reaction conditions, such as pH. najah.edu Commonly observed coordination ratios are 1:1 and 1:2 (M:L).

For instance, studies on the related and widely used compound 4-(2-Pyridylazo)resorcinol (B72590) (PAR) show that it forms 1:1 complexes with ions like Cu(II) and Hf(IV). najah.edu Conversely, it can form 1:2 complexes with other metals. najah.edu The complexation of copper(II) with PAR has been reported to form both 1:1 and 1:2 complexes depending on the medium. electrochemsci.org Similarly, indium has been observed to form a 1:1 complex with PAR around pH 3 and a 1:2 complex at pH 6. najah.edu The short-lived intermediate cobalt(II) complex with PAR and 1-(2-Pyridylazo)-2-naphthol (B213148) (PAN) has been identified as having a 1:2 metal-to-ligand ratio. oup.com

Investigations into the electrochemical behavior of the Copper(II)-PAR complex confirmed a metal:ligand molar ratio of 1:2. electrochemsci.org Zinc(II) and Manganese(II) have also been shown to form extractable 1:2 complexes with the isomeric ligand 1-(2-pyridylazo)-2-naphthol (PAN). osti.gov

Table 1: Examples of Metal Complex Stoichiometry with Pyridylazo Dyes

| Metal Ion | Ligand | Stoichiometry (M:L) | pH/Conditions |

|---|---|---|---|

| Cu(II) | PAR | 1:1 | pH 1.5 - 2.5 |

| Hf(IV) | PAR | 1:1 | pH 2.5 |

| In(III) | PAR | 1:1 | ~ pH 3 |

| In(III) | PAR | 1:2 | ~ pH 6 |

| Co(II) | PAR/PAN | 1:2 | Intermediate Complex |

| Cu(II) | PAR | 1:2 | Electrochemical Study |

| Zn(II) | PAN | 1:2 | - |

Note: Data for the closely related ligands PAN and PAR are included to illustrate common stoichiometric trends.

Molecules with multiple donor atoms that can bind to a single metal ion are known as chelating agents, and their denticity refers to the number of donor atoms used for binding. google.com this compound and its isomers typically act as either bidentate or tridentate ligands. najah.eduoup.com

The most stable and common coordination mode for pyridylazo dyes like this compound is as a monoanionic tridentate (or terdentate) ligand. najah.educhemrevlett.com In this configuration, the metal ion binds simultaneously to three sites on the ligand molecule:

The nitrogen atom of the pyridine (B92270) ring.

One of the nitrogen atoms from the azo group (-N=N-).

The oxygen atom from the deprotonated hydroxyl group of the naphthol ring. najah.edu

Under certain conditions, particularly in aprotic solvents, this compound and related compounds can act as N,N-bidentate ligands. oup.comresearchgate.net In this mode, the ligand coordinates to the metal ion using only the pyridine nitrogen and one azo nitrogen, leaving the hydroxyl group uncoordinated. oup.comresearchgate.net

Kinetic studies on the reactions of similar ligands with nickel(II) in aqueous solutions suggest that the formation of an N,N-bidentate complex is an intermediate step in the reaction mechanism. oup.com This initial bidentate complex is often transient and rapidly converts to the more stable N,N,O-terdentate form, especially in the presence of proton acceptors like water. oup.com The isolation and characterization of a stable N,N-bidentate nickel(II) complex with a related ligand, 4-(4-methyl-2-pyridylazo)resorcinol, was achieved in a dioxane solvent, providing direct evidence for this coordination mode. oup.com

The solvent environment plays a critical role in the coordination chemistry of this compound, affecting both the kinetics of complex formation and the stability of the resulting species. oup.comcore.ac.uk The compound is slightly soluble in water but highly soluble in organic solvents like ethanol (B145695) and methanol (B129727). ontosight.ai

The stability of the different coordination modes is strongly dependent on the solvent's properties. For example, the N,N-bidentate complex of a related ligand with nickel(II) was detected and isolated in the aprotic solvent 1,4-dioxane. oup.com The stability of this bidentate species is greatly affected by the presence of proton acceptors such as water, ethanol, or imidazole. oup.com These substances promote the coordination of the phenolic oxygen to the metal, facilitating the conversion to the more stable N,N,O-terdentate complex. oup.com

Studies on complex formation kinetics in various solvent mixtures (dioxane-water, methanol-water, acetone-water) have shown that the rate constants are influenced by solvent properties like dielectric constant and selective solvation of the metal ions. core.ac.ukpsu.edu For instance, the interaction between In(III) and the isomer 1-(2-pyridylazo)-2-naphthol (PAN) was investigated in methanol-water mixtures of varying compositions. electronicsandbooks.com

The pH of the aqueous solution is a crucial parameter that governs the chelate formation equilibria for this compound and related dyes. acs.orgacs.orgelectrochemsci.org The pH determines the protonation state of the ligand, which in turn affects its ability to bind to metal ions. orientjchem.org The ligand itself exists in different ionic forms depending on the pH; for the related ligand PAN, a protonated form (LH₂⁺) exists in strongly acidic solutions (pH < 2), a neutral form (LH) between pH 3 and 11, and an anionic form (L⁻) in strongly alkaline solutions (pH > 11). orientjchem.org

The optimal pH for complex formation varies depending on the metal ion. For example, the reaction between Cu(II) and PAR occurs at a pH of 1.5–2.5, while the reaction with thallium is optimal at pH 3.5–4.5. najah.edu In the case of indium, a 1:1 complex forms at pH 3, while a 1:2 complex is favored at pH 6. najah.edu The formation of a zinc chelate with PAN was found to be maximal at a pH of 6.0. sphinxsai.com This pH dependence is a key factor in the use of these compounds as selective analytical reagents, as the choice of pH can allow for the determination of one metal in the presence of others. najah.edu

Ligand Denticity and Preferred Binding Sites

Reaction Mechanisms and Kinetics of Complex Formation

The study of the reaction mechanisms and kinetics of complex formation between this compound and metal ions provides crucial insights into the factors governing the speed and pathway of these reactions.

The rates of complex formation between PAN and various metal ions have been determined using techniques such as the stopped-flow method. oup.com For instance, the kinetics of the reaction between cobalt(II) and PAN in a 5% (v/v) dioxane-water mixture have been investigated. The rate constant for the formation of the 1:1 cobalt(II) complex with the protonated form of PAN (LH) was found to be 4.6 × 10³ dm³ mol⁻¹ s⁻¹. oup.com In another study, the rate constant for the rate-determining step in the catalytic extraction of Nickel(II) with PAN, involving the reaction between an intermediate complex and PAN at the liquid-liquid interface, was estimated to be 90 ± 6 M⁻¹ s⁻¹. oup.com

Table 1: Selected Formation Rate Constants for Metal-PAN Complexes

| Metal Ion | Ligand Species | Solvent System | Rate Constant (k) |

| Cobalt(II) | LH | 5% (v/v) Dioxane-Water | 4.6 × 10³ dm³ mol⁻¹ s⁻¹ oup.com |

| Nickel(II) | Hpan (in toluene) | Toluene/Water | 90 ± 6 M⁻¹ s⁻¹ oup.com |

This table presents selected formation rate constants for complexes of this compound with different metal ions under specified conditions.

The interface between two immiscible liquids provides a unique environment for chemical reactions, and the ligand-substitution mechanisms of PAN complexes at such interfaces have been a subject of investigation. In the extraction of Nickel(II) with PAN, the presence of a catalytic agent, N,N-dimethyl-4-(2-pyridylazo)aniline (PADA), was shown to significantly influence the reaction rate. oup.comoup.com The proposed mechanism involves the formation of a Ni(pada)²⁺ complex that adsorbs at the liquid-liquid interface. oup.comoup.com The rate-determining step is the reaction between this adsorbed complex and a PAN molecule (Hpan) from the organic phase (toluene). oup.comoup.com This is followed by a rapid substitution of the second ligand, leading to the formation of the final Ni(pan)₂ complex. oup.comoup.com This catalytic effect highlights the importance of interfacial phenomena in controlling the kinetics of metal extraction. oup.com

During the formation of stable metal-PAN complexes, the existence of transient or intermediate species has been identified. Using rapid-scan spectroscopy combined with the stopped-flow technique, researchers have been able to discriminate between the fast formation of an initial cobalt(II)-PAN complex and its subsequent, slower oxidation to the cobalt(III) state. oup.com The formation and subsequent dissolution of transient, insoluble intermediates were also observed through light scattering signals. oup.com For the reaction of Co²⁺ with PAN, a short-lived intermediate cobalt(II) complex with a metal-to-ligand ratio of 1:2 was identified using the method of continuous variation applied to the rapid changes in the stopped-flow signals. oup.com These findings underscore the complexity of the reaction pathways, which can involve multiple steps and short-lived species before the final, stable complex is formed.

The redox behavior of metal complexes with PAN and its derivatives has been explored, particularly in the context of their analytical applications. While detailed studies focusing specifically on the redox chemistry of metal-PAN complexes are not extensively covered in the provided search results, related research on similar pyridylazo compounds offers some insights. For instance, the redox potentials of cobalt and iron complexes with various pyridylazo compounds have been investigated, suggesting that the ligand structure can influence the electrochemical properties of the resulting complexes. jst.go.jp The oxidation of cobalt(II) to cobalt(III) within the PAN complex is a key step that has been observed kinetically. oup.com This transformation from a bivalent to a tervalent state within the complex highlights the involvement of redox processes in the coordination chemistry of PAN. oup.com

Tautomeric Equilibria in this compound and its Metal Complexes

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemistry of this compound and plays a significant role in its reactivity and complex formation.

This compound can exist in two tautomeric forms: the azo form and the hydrazone form. jst.go.jp The equilibrium between these two forms is influenced by factors such as the solvent and the presence of metal ions. The neutral form of a related compound, 2-(3-nitro-2-pyridylazo)-1-naphthol, has been suggested to exist as the hydrazone (keto) tautomer based on its acid dissociation constant, partition constant, and crystal structure. jst.go.jp The azo-hydrazone tautomerism is also evident in the formation of metal complexes. researchgate.netrsc.org For instance, in certain copper(II) and nickel(II) complexes with pyridine-2,6-dione based disperse yellow dyes, the ligands were found to be in the azo form. researchgate.netrsc.org This tautomeric equilibrium is fundamental to the reactivity of PAN, as the specific tautomer present can dictate the coordination sites and the stability of the resulting metal complex. The ability to switch between these forms is a key feature that contributes to its versatility as a chromogenic agent. researchgate.netrsc.org

Spectroscopic and Structural Characterization of 4 2 Pyridylazo Naphthol and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. elsevierpure.com It provides a molecular "fingerprint" that can be used to understand structural changes upon complexation. researchgate.net

Infrared (IR) spectroscopy of 4-(2-Pyridylazo)naphthol reveals characteristic absorption bands corresponding to its primary functional groups: the pyridyl ring, the azo group (-N=N-), and the naphthol ring. The presence of bands related to the C=N and C-N groups are indicative of the pyridyl ring, while stretching of the C-OH and C=C bonds are attributed to the naphthol group. researchgate.net The azo group stretching is also a key feature in the spectrum. researchgate.net

Upon complexation with a metal ion, significant changes in the IR spectrum are observed, providing direct evidence of coordination. The interaction of PAN with metal ions typically occurs through the nitrogen atom of the pyridyl ring, the nitrogen atom of the azo group furthest from the pyridyl ring, and the oxygen atom of the hydroxyl group. researchgate.net This chelation leads to shifts in the vibrational frequencies of the involved functional groups. For instance, a blue shift (shift to a higher wavenumber) in the band associated with N=N stretching suggests a change in the electronic environment of the azo group upon coordination. researchgate.net Similarly, shifts in the bands corresponding to the C-OH and pyridyl ring vibrations indicate their involvement in forming the metal complex. researchgate.net

Table 1: Key Infrared (IR) Bands for this compound (PAN) and Its Metal Complexes

| Functional Group | Approximate Wavenumber (cm⁻¹) in Free PAN | Observations Upon Metal Complexation |

|---|---|---|

| Pyridyl Ring (C=N, C-N stretching) | ~1622 and ~1569 | Shifts in position and intensity, indicating coordination through the pyridyl nitrogen. |

| Naphthol Ring (C=C, C-OH stretching) | ~1606, ~1592, ~1505 | Alterations in these bands suggest involvement of the naphthol moiety. Changes in O-H bending vibrations are also noted. |

| Azo Group (N=N stretching) | ~1342 | The peak often broadens and experiences a blue shift (e.g., to ~1352 cm⁻¹), confirming the participation of the azo group in chelation. researchgate.net |

Note: Specific wavenumbers can vary depending on the sample state (solid/solution) and the specific metal ion involved.

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. wjpls.org It is particularly useful for studying molecules in aqueous environments. mdpi.com The technique of Surface-Enhanced Raman Scattering (SERS) offers a significant advantage by dramatically enhancing the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold colloids. internationaljournal.org.in This enhancement allows for the detection of very low concentrations of analytes.

SERS studies of PAN and its metal complexes have demonstrated that each complex exhibits a unique spectral fingerprint. ubbcluj.ro This specificity is valuable for the selective identification of different metal ions. The enhancement in SERS arises from two primary mechanisms: an electromagnetic effect due to localized surface plasmon resonance on the metal surface and a chemical effect involving charge transfer between the analyte and the metal substrate. irdg.orgrsc.org

In the case of PAN, adsorption onto the silver colloid surface is predicted to occur through the atoms with the highest electronegativity. researchgate.net The SERS spectra of PAN complexes with metals like Al(III), Cu(II), Zn(II), and Pb(II) are distinct from each other and from the free ligand, allowing for their differentiation. researchgate.netubbcluj.ro For example, studies on the Pb(II) complex of PAN, Pb(PAN)₂, show clear evidence of chemisorption on the silver surface, which results in a substantial alteration of the Raman spectrum compared to its standard resonance Raman spectrum. rsc.orgrsc.org This SERS technique has proven sensitive enough to be used for the quantitative determination of a Pb(PAN)₂ complex down to approximately 1 part per billion (ppb). rsc.orgrsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectrophotometry and fluorescence spectroscopy, probes the electronic transitions within a molecule. These techniques are central to the analytical applications of this compound, as the formation of metal complexes leads to distinct changes in its optical properties.

In organic solvents like methanol (B129727), the free ligand this compound is typically yellow and exhibits characteristic absorption maxima in the UV-Visible region. sigmaaldrich.com A prominent absorption band is observed around 462-468 nm. sigmaaldrich.com

Upon chelation with metal ions, PAN forms intensely colored, water-insoluble complexes that can be solubilized in organic solvents or in aqueous solutions using surfactants. jcsp.org.pk The formation of these complexes is accompanied by a significant change in the absorption spectrum, most notably the appearance of a new, strong absorption band at a longer wavelength (a bathochromic or red shift). researchgate.net For example, the complex of PAN with Mn(II) shows a strong absorption peak that is clearly distinct from that of the free PAN ligand. researchgate.net Similarly, complexes with Cd(II), Hg(II), and Co(II) exhibit absorption maxima at different wavelengths, forming the basis for their spectrophotometric determination. jcsp.org.pknih.gov

The shift in the absorption maximum to a longer wavelength upon complexation is a key feature of PAN's utility as an indicator and analytical reagent. This bathochromic shift is due to the alteration of the electronic energy levels of the chromophore system upon coordination with the metal ion. The intensity of this new absorption band is typically very high, which is quantified by the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

The metal complexes of PAN generally have large molar absorptivities, often in the range of 10⁴ L mol⁻¹ cm⁻¹, which translates to high sensitivity in analytical methods. jcsp.org.pk For instance, the molar absorptivity for the Hg(II)-PAN complex has been reported as 3.0 x 10⁴ L mol⁻¹ cm⁻¹, and for a Mn(II)-PAN complex as approximately 4.08 x 10⁴ L mol⁻¹ cm⁻¹. jcsp.org.pkresearchgate.net The specific wavelength of maximum absorbance (λmax) and the molar absorptivity can vary depending on the metal ion, the solvent, and the pH of the medium.

Table 2: UV-Visible Absorption Data for this compound (PAN) and Select Metal Complexes

| Species | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| PAN (Free Ligand) | Methanol | 462-468 | ≥15,000 sigmaaldrich.com |

| Cd(II)-PAN Complex | 5% Tween 80 (micellar) | 530 | 1.75 x 10⁴ jcsp.org.pk |

| Hg(II)-PAN Complex | 5% Tween 80 (micellar) | 560 | 3.0 x 10⁴ jcsp.org.pk |

| Mn(II)-PAN Complex | 5% Tween 80 (micellar) | 530 | 0.39 x 10⁴ jcsp.org.pk |

| Mn(II)-PAN Complex | Triton X-100 | - | 40,838 researchgate.net |

While the free PAN ligand is generally considered non-fluorescent or very weakly fluorescent, some of its metal complexes exhibit significant fluorescence. This phenomenon is known as chelation-enhanced fluorescence (CHEF) and forms the basis of highly sensitive "turn-on" fluorescence sensors. The mechanism involves the metal ion binding to the ligand, which can restrict intramolecular rotation and other non-radiative decay pathways, thereby increasing the quantum yield of fluorescence.

A notable example is the complex formed between PAN and aluminum (Al³⁺), which is fluorescent. acs.org This property allows for the selective and sensitive detection of aluminum ions. The formation of the rigid chelate structure upon binding with Al³⁺ enhances the fluorescence emission, providing a "turn-on" signal that is proportional to the concentration of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of 1-(2-Pyridylazo)-2-naphthol (B213148) in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of free PAN ligand displays a complex set of signals, typically in the aromatic region (approx. 6.5-8.5 ppm), corresponding to the protons on the naphthyl and pyridyl rings. The exact chemical shifts and splitting patterns are influenced by the solvent used. The hydroxyl proton (-OH) of the naphthol group usually appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

Upon complexation with a metal ion, significant changes in the ¹H NMR spectrum are observed. The coordination of the pyridyl nitrogen, an azo nitrogen, and the phenolic oxygen to the metal center alters the electron density distribution throughout the ligand, leading to shifts in the resonance positions of the aromatic protons. Protons closest to the coordination sites typically experience the most pronounced shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of PAN provides information on all the carbon atoms in the molecule. The spectrum shows distinct signals for the carbons of the pyridyl and naphthyl rings. The carbon atom attached to the hydroxyl group (C-2 of the naphthol ring) is typically observed at a downfield chemical shift (around 150-160 ppm) due to the deshielding effect of the oxygen atom. Spectroscopic data for the free ligand is available from chemical databases. chemicalbook.comchemicalbook.com

| Technique | Description | Typical Chemical Shift (δ) Range / ppm |

|---|---|---|

| ¹H NMR | Aromatic Protons (Pyridyl & Naphthyl) | 6.5 - 8.5 |

| ¹H NMR | Hydroxyl Proton (-OH) | Variable (often broad singlet) |

| ¹³C NMR | Aromatic Carbons | 110 - 150 |

| ¹³C NMR | Carbon attached to -OH group | ~154 |

| ¹³C NMR | Carbon attached to Azo group | ~145 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of PAN and its complexes. For the free PAN ligand (C₁₅H₁₁N₃O), the molecular weight is 249.27 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the spectrum typically shows a prominent molecular ion peak (M⁺) at m/z = 249.

The fragmentation of PAN is characteristic of aromatic azo compounds. Common fragmentation pathways involve cleavage of the bonds adjacent to the azo group (-N=N-). The NIST Mass Spectrometry Data Center reports GC-MS data for PAN with major peaks observed at m/z values of 220, 221, 115, and 143. nih.gov The loss of N₂ (28 mass units) from the molecular ion is a common fragmentation pathway for azo compounds, which would result in a fragment at m/z = 221. Further fragmentation of the aromatic rings leads to the other observed ions. nih.govlibretexts.org The analysis of these patterns helps to confirm the molecular structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁N₃O | nih.gov |

| Molecular Weight | 249.27 g/mol | nih.gov |

| Molecular Ion Peak (M⁺) | m/z 249 | Calculated |

| Major Fragments (GC-MS) | m/z 220, 115, 143 | nih.gov |

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis has been successfully used to determine the structures of several metal complexes of PAN. indianchemicalsociety.com In these structures, PAN typically acts as a tridentate chelating ligand, coordinating to the metal center through the nitrogen atom of the pyridine (B92270) ring, one of the azo nitrogen atoms, and the deprotonated oxygen atom of the naphthol group. researchgate.net

For example, the structure of a palladium(II) complex, [Pd(PAN)Cl], has been confirmed by single crystal X-ray diffraction. indianchemicalsociety.com In this complex, the palladium center adopts a square planar geometry, coordinated to the tridentate PAN ligand and one chloride ion. The detailed analysis of such structures provides invaluable data on coordination geometries, metal-ligand bond distances, and the planarity of the ligand upon coordination. The Crystallography Open Database (COD) contains several entries for crystal structures incorporating the PAN ligand, highlighting its versatility in forming complexes with various metals. nih.gov

| Parameter | Description |

|---|---|

| Coordination Geometry | Square Planar |

| Ligand Denticity | Tridentate (N, N, O) |

| Key Interactions | Coordination bonds: Pd-N(pyridyl), Pd-N(azo), Pd-O(phenolic), Pd-Cl |

Powder X-ray Diffraction (P-XRD) is a crucial technique for the characterization of polycrystalline or bulk solid samples. omicsonline.org While single-crystal XRD provides the detailed structure of one perfect crystal, P-XRD is used to confirm the phase purity of a synthesized batch of PAN or its metal complexes. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase.

P-XRD is used to:

Confirm Phase Purity: By comparing the experimental P-XRD pattern with a pattern simulated from single-crystal data, one can verify that the bulk sample consists of a single, pure crystalline phase.

Identify Crystalline Materials: The pattern is unique to a specific crystal structure, allowing for the identification of unknown crystalline materials.

Determine Unit Cell Parameters: Analysis of the peak positions can be used to determine the lattice parameters of the unit cell for a known crystal system.

This technique is essential in materials science to ensure that the properties being studied correspond to the desired pure compound. omicsonline.org

Other Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on PAN complexes are not widely reported, the technique is highly applicable for their characterization.

By irradiating a sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For a PAN-metal complex, XPS can provide:

Elemental Composition: Survey scans can confirm the presence of C, N, O, and the specific metal ion.

Chemical State Information: High-resolution scans of individual element peaks can differentiate between atoms in different chemical environments.

N 1s: The N 1s spectrum is expected to show multiple components, corresponding to the pyridyl nitrogen and the two distinct azo group nitrogens. Upon coordination, the binding energies of the coordinating nitrogens would shift compared to the free ligand, providing direct evidence of bonding.

O 1s: The O 1s spectrum would show a peak corresponding to the naphtholic oxygen. A shift in its binding energy upon deprotonation and coordination to a metal would be observable. researchgate.net

Metal Core Level: The binding energy of the metal's core level peak (e.g., Pd 3d, Cu 2p) provides information about its oxidation state within the complex.

XPS is therefore a powerful tool for confirming the coordination environment and oxidation states of the constituent elements in PAN complexes. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study pyridylazo naphthol ligands and their metal complexes.

Geometry Optimization and Electronic Structure Analysis of Ligand and Complexes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the ligand and its corresponding metal complexes, a process known as geometry optimization. researchgate.net By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For the related ligand 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), studies have successfully used DFT with the B3LYP exchange-correlation functional to optimize the molecular geometry of both the free ligand and its bidentate complexes with various metals. researchgate.netnih.gov The results from these calculations are often in good agreement with experimental data obtained from X-ray crystallography. For instance, in a study of a Palladium(II) complex, [Pd(PAN)Cl], the calculated bond distances and angles showed reasonable reproduction of the X-ray crystal structure parameters. researchgate.net

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The calculated molecular electrostatic potential (MEP) distribution can identify the regions with the highest electronegativity, which are potential sites for electrophilic attack and coordination with metal ions. researchgate.netnih.gov

| Parameter | Bond/Angle | X-Ray Value | Calculated Value |

|---|---|---|---|

| Bond Distances (Å) | Pd1-N1 | 1.958(5) | 2.035 |

| Pd1-Cl1 | 2.269(4) | 2.296 | |

| O1-C7 | 1.348(2) | 1.288 | |

| Bond Angles (°) | N1-Pd1-Cl1 | 99.3(2) | 98.428 |

| O1-Pd1-Cl1 | 100.1(2) | 100.609 |

Prediction of Spectroscopic Properties (UV-Vis, IR, Raman)

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net For PAN, theoretical calculations have helped assign bands related to the stretching of C=N and C-N groups in the pyridyl ring, N=N stretching of the azo group, and C-O stretching of the naphthol group. researchgate.net

Similarly, the electronic absorption spectra (UV-Vis) can be predicted. These calculations help in understanding the electronic transitions that occur when the molecule absorbs light. indianchemicalsociety.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=N stretch (pyridyl) | 1622 | - |

| C-N stretch (pyridyl) | 1569 | - |

| N=N stretch | 1342 | - |

| C-O-H bend | 1241 | - |

| C-N=N bend | 990 | - |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

To gain a deeper understanding of the electronic spectra, Time-Dependent Density Functional Theory (TDDFT) is employed. nih.gov This method is particularly useful for calculating the energies of excited states and interpreting electronic transitions. nih.gov

For metal complexes of PAN, TDDFT calculations can elucidate the nature of the observed absorption bands. indianchemicalsociety.com For example, in the [Pd(PAN)Cl] complex, a low-energy singlet-singlet vertical excitation observed in the visible region was assigned to a HOMO→LUMO transition, which was characterized as having intra-ligand charge transfer (ILCT) character. researchgate.netindianchemicalsociety.com This means the electronic transition primarily involves the redistribution of electron density within the PAN ligand itself. Such analyses are crucial for understanding the photophysical properties of these compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org These orbitals are key to understanding the chemical reactivity and electronic properties of a compound. libretexts.orgyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com

The energies of these orbitals (EHOMO and ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters. wikipedia.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations provide accurate values for these energy levels. For the [Pd(PAN)Cl] complex, the HOMO-LUMO gap was calculated to be 2.59 eV. researchgate.net

| Molecular Orbital | Energy (eV) | Composition (%) |

|---|---|---|

| LUMO+1 | -2.12 | Pd (53%), Ligand (35%), Cl (12%) |

| LUMO | -2.88 | Pd (4%), Ligand (96%), Cl (0%) |

| HOMO | -5.47 | Pd (1%), Ligand (98%), Cl (1%) |

| HOMO-1 | -6.10 | Pd (22%), Ligand (18%), Cl (60%) |

| HOMO-LUMO Gap (ΔE) | 2.59 |

Relationship between FMOs and Reactivity/Complexation

FMO analysis is fundamental to predicting how a molecule will react. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively. In the case of PAN, the HOMO is primarily localized on the naphthol ring and the azo group, while the LUMO is distributed over the pyridyl and azo components. This distribution explains its behavior as a chelating agent.

Upon complexation with a metal ion, the energies and compositions of the frontier orbitals are significantly altered. The interaction between the ligand's HOMO and the metal's LUMO (and vice-versa) leads to the formation of new molecular orbitals in the resulting complex. This changes the HOMO-LUMO gap and, consequently, the reactivity and electronic properties of the entire complex. libretexts.org Analyzing the composition of the frontier orbitals in the complex reveals the extent of metal-ligand orbital mixing and the nature of the chemical bonding. researchgate.net

Investigation of Intermolecular and Intramolecular Interactions

The structure of 4-(2-Pyridylazo)naphthol, featuring a hydroxyl group, an azo linkage, and a pyridine (B92270) ring, allows for a variety of non-covalent interactions that dictate its chemical and physical properties. Computational methods are instrumental in elucidating the nature and strength of these interactions.

Hydrogen bonding plays a pivotal role in the structure and function of this compound. Intramolecular hydrogen bonds can significantly influence the molecule's conformation and electronic properties, while intermolecular hydrogen bonds govern its aggregation behavior and interactions with solvents and other molecules.

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) on the naphthol ring and one of the nitrogen atoms of the azo group (-N=N-). This interaction can lead to the formation of a stable six-membered ring, which affects the planarity of the molecule and the electronic distribution within the chromophore.

Computational studies on analogous phenylazo-naphthol compounds have extensively investigated the tautomeric equilibrium between the azo-enol and the keto-hydrazone forms. hepvs.ch Density Functional Theory (DFT) calculations are a common tool to explore these tautomeric forms and the associated intramolecular hydrogen bonds. hepvs.chacs.org The relative stability of these tautomers is highly dependent on the electronic nature of substituents and the surrounding solvent environment. hepvs.ch

While specific DFT studies on the hydrogen bonding of this compound are not extensively documented in the reviewed literature, the principles derived from studies on similar azo dyes are applicable. For instance, the strength of the intramolecular hydrogen bond can be estimated by analyzing the geometric parameters (e.g., bond lengths and angles) and vibrational frequencies calculated through DFT. The table below illustrates typical parameters that would be investigated in such a study.

Table 1: Representative Parameters for Intramolecular Hydrogen Bond Analysis in Azo-Naphthol Compounds using DFT

| Parameter | Description | Typical Computational Finding |

| Bond Length (Å) | The distance between the hydrogen of the hydroxyl group and the acceptor nitrogen atom (O-H···N). | Shorter distances indicate stronger hydrogen bonds. |

| Bond Angle (°) | The angle of the O-H···N bond. | Angles closer to 180° suggest stronger, more linear hydrogen bonds. |

| Vibrational Frequency (cm⁻¹) | The stretching frequency of the O-H bond. | A red shift (lower frequency) compared to a non-hydrogen-bonded O-H group indicates the presence and strength of the hydrogen bond. |

| Interaction Energy (kcal/mol) | The calculated energy of the hydrogen bond. | Provides a quantitative measure of the bond's stability. |

This table is illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated computational studies.

The electron-rich naphthol moiety and the electron-withdrawing pyridylazo group in this compound make it a candidate for forming charge-transfer (CT) complexes. In these complexes, this compound can act as an electron donor, interacting with suitable electron acceptor molecules. These interactions are characterized by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Theoretical calculations, particularly DFT, are employed to study the electronic structure and properties of these charge-transfer complexes. rsc.org These studies can predict the geometry of the complex, the extent of charge transfer, and the characteristic electronic transitions that give rise to new absorption bands in the UV-visible spectrum.

Table 2: Key Parameters in Computational Charge-Transfer Complexation Studies

| Parameter | Description | Significance |

| Binding Energy | The energy released upon the formation of the CT complex. | Indicates the stability of the complex. |

| HOMO-LUMO Gap | The energy difference between the HOMO of the donor and the LUMO of the acceptor. | A smaller gap facilitates charge transfer. |

| Mulliken Charge Analysis | The distribution of atomic charges in the complex. | Quantifies the amount of charge transferred from the donor to the acceptor. |

| Calculated UV-Vis Spectrum | Theoretical prediction of the electronic absorption spectrum. | Helps to identify and assign the charge-transfer band. |

This table presents general parameters used in the computational study of charge-transfer complexes.

Molecular Dynamics Simulations (if applicable, for dynamic behavior of complexes)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations could be particularly useful for investigating the dynamic behavior of its metal complexes in solution. These simulations can provide insights into the conformational flexibility of the complexes, the stability of the coordination bonds, and the interactions with solvent molecules. researchgate.netphyschemres.org

In a typical MD simulation of a metal complex of this compound, the system would be set up with the complex surrounded by a large number of solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. physchemres.orgresearchgate.net

Although specific MD simulation studies on this compound complexes were not found in the reviewed literature, such studies are common for other azo dyes and their complexes. nih.govresearchgate.netphyschemres.org These simulations can provide valuable information on:

Coordination Sphere Dynamics: The flexibility and stability of the bonds between the metal ion and the ligand.

Solvent Effects: How solvent molecules interact with the complex and influence its structure and stability.

Conformational Changes: The different shapes the complex can adopt over time and the transitions between them.

The results from MD simulations can complement experimental data and provide a more complete understanding of the behavior of this compound and its complexes in realistic environments.

Advanced Analytical Applications of 4 2 Pyridylazo Naphthol

Spectrophotometric Determination of Trace Metal Ions

Spectrophotometry remains a cornerstone of analytical chemistry for the quantification of metal ions due to its rapidity, simplicity, and wide applicability. PAN is a prominent reagent in this domain, forming water-insoluble complexes with numerous metal ions that exhibit distinct absorption maxima in the visible region of the electromagnetic spectrum. These colored complexes are the basis for the quantitative determination of metals.

Historically, one of the primary applications of 4-(2-Pyridylazo)naphthol in analytical chemistry has been in extractive spectrophotometry. This technique involves the chelation of metal ions with PAN in an aqueous solution, followed by the extraction of the resulting colored, water-insoluble metal-PAN complex into an immiscible organic solvent. The absorbance of the organic extract is then measured at the wavelength of maximum absorption (λmax) for the complex, which is directly proportional to the concentration of the metal ion.

PAN acts as a terdentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring, a nitrogen atom of the azo group, and the oxygen atom of the hydroxyl group. This three-point attachment results in the formation of stable chelate rings. The choice of the organic solvent is crucial and depends on the specific metal-PAN complex, with common solvents including chloroform, benzene, and methyl isobutyl ketone.

The efficiency of the extraction process is highly dependent on the pH of the aqueous solution, as the formation of the metal-PAN chelate is a pH-sensitive equilibrium. For instance, the extraction of the palladium-PAN complex into molten naphthalene is quantitative over a broad pH range of 1.5 to 7.5. researchgate.net Similarly, the formation of cadmium(II)-PAN complexes for extraction occurs optimally at a pH of 9.0. researchgate.net

This method has been successfully applied to the determination of a variety of metal ions, including but not limited to, cadmium(II), copper(II), mercury(II), manganese(II), palladium(II), and zinc(II). researchgate.netwhoi.edu For example, a method for the determination of palladium involves the formation of a green complex with PAN at 90°C, which is then extracted into molten naphthalene. The solidified naphthalene is subsequently dissolved in chloroform, and the absorbance is measured at 678 nm. researchgate.net This particular method demonstrates a molar absorptivity of 1.2 x 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0070 μg cm⁻². researchgate.net

Table 1: Examples of Metal Ions Determined by Extractive Spectrophotometry using this compound

| Metal Ion | Optimal pH | Extraction Solvent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Palladium(II) | 1.5 - 7.5 | Molten Naphthalene/CHCl₃ | 678 | 1.2 x 10⁴ |

| Cadmium(II) | 9.0 | Not Specified | 555 | 1.75 x 10² |

| Mercury(II) | 7.0 | Not Specified | 560 | 3.0 x 10¹ |

| Manganese(II) | 9.5 | Not Specified | 562 | 0.39 x 10⁴ |

This table is interactive. Click on the headers to sort the data.

A significant advancement in the use of this compound for spectrophotometric analysis is the incorporation of surfactants to create micellar media. Since PAN and its metal chelates have very low solubility in water, traditional methods required a solvent extraction step, which can be time-consuming and involves the use of potentially toxic organic solvents. jcsp.org.pk Micellar systems offer a convenient alternative by solubilizing the water-insoluble metal-PAN complexes directly in the aqueous phase. researchgate.netscholarsresearchlibrary.com

Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into organized structures called micelles. These micelles possess a hydrophobic core and a hydrophilic surface. The hydrophobic metal-PAN complexes are partitioned into the hydrophobic core of the micelles, leading to a clear, homogenous solution suitable for direct spectrophotometric measurement. This approach not only simplifies the analytical procedure but also often enhances the sensitivity and molar absorptivity of the determination. nii.ac.jp

Various types of surfactants have been employed for this purpose, including non-ionic surfactants like Tween 80 and Triton X-100, and cationic surfactants such as cetyltrimethylammonium bromide (CTAB). researchgate.netnii.ac.jpnih.gov For instance, the determination of manganese(II) with PAN can be carried out in a 0.4% Triton X-100 medium, yielding a molar absorptivity of 4.4 x 10⁴ L mol⁻¹ cm⁻¹ at 562 nm. nih.gov Similarly, a method for cobalt(II) determination uses the non-ionic surfactant Tween 80, with a molar absorptivity of 0.87 x 10⁴ L mol⁻¹ cm⁻¹ at 580 nm. rsc.org The use of CTAB has been reported for the determination of nickel(II), resulting in a molar absorptivity of 1.75 × 10⁴ L mol⁻¹ cm⁻¹ at 567.6 nm. nii.ac.jp

The pH of the medium remains a critical parameter for optimal complex formation and color development in micellar systems. The table below summarizes the analytical parameters for the determination of several metal ions using PAN in different micellar media.

Table 2: Analytical Parameters for Metal Ion Determination with this compound in Micellar Media

| Metal Ion | Surfactant | Optimal pH | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (ng cm⁻²) |

|---|---|---|---|---|---|

| Cadmium(II) | Tween 80 | 9.0 | 555 | 1.75 x 10² | 6.5 |

| Mercury(II) | Tween 80 | 7.0 | 560 | 3.0 x 10¹ | 6.5 |

| Manganese(II) | Tween 80 | 9.5 | 562 | 0.39 x 10⁴ | 14.1 |

| Manganese(II) | Triton X-100 | Not Specified | 562 | 4.4 x 10⁴ | Not Specified |

| Cobalt(II) | Tween 80 | 5.0 | 580 | 0.87 x 10⁴ | 6.8 |

| Nickel(II) | CTAB | Not Specified | 567.6 | 1.75 x 10⁴ | 3.4 |

| Indium(III) | CTMAB | 4.2 | 550 | 1.91 x 10⁴ | 6.02 |

This table is interactive. Click on the headers to sort the data.

Derivative spectrophotometry is an advanced analytical technique that enhances the qualitative and quantitative analysis of substances by calculating the first, second, or higher-order derivatives of a standard absorption spectrum (the zero-order spectrum). najah.edu This method is particularly useful for resolving overlapping spectral bands from multiple components in a mixture, thereby improving selectivity. It can also effectively eliminate background interference from baseline shifts and sample turbidity. najah.edu When applied to the analysis of metal-PAN complexes, derivative spectrophotometry can significantly improve the accuracy and sensitivity of determinations, especially for simultaneous analysis of multiple metal ions without prior separation.

First-derivative spectrophotometry involves plotting the rate of change of absorbance with respect to wavelength (dA/dλ) against the wavelength. The resulting spectrum has a bipolar function, crossing the zero line at the λmax of the original zero-order spectrum. The amplitude of the derivative peaks, measured from the peak maximum to the peak minimum (the peak-to-trough distance) or from the peak to the zero line, is proportional to the concentration of the analyte.

This technique has been successfully employed for both individual and simultaneous determination of metal ions using this compound. For instance, a first-derivative method has been developed for the simultaneous determination of copper and cobalt. The method utilizes the zero-crossing technique, where the concentration of one component is determined at a wavelength where the derivative spectrum of the other component crosses the zero line, thus eliminating its interference. For the Cu-Co system in a Tween 80 micellar medium, cobalt was determined at 555 nm and copper at 581 nm using this approach. Similarly, a first-derivative method for the determination of indium(III) with PAN in the presence of CTMAB has been reported, where the depth of the minimum at 560 nm was found to be directly proportional to the metal ion concentration.

Table 3: Applications of First-Derivative Spectrophotometry with this compound

| Metal Ion(s) | Medium | Analytical Wavelength (nm) | Method |

|---|---|---|---|

| Cobalt(II) & Copper(II) | Tween 80 | 555 (for Co), 581 (for Cu) | Zero-crossing |

| Indium(III) | CTMAB | 560 (minimum) | Peak-to-baseline |

| Palladium(II) & Cobalt(II) | SDS | Not Specified | Individual determination |

This table is interactive. Click on the headers to sort the data.

The second-derivative spectrum is a plot of the second derivative of absorbance with respect to wavelength (d²A/dλ²) versus wavelength. A key feature of the second-derivative spectrum is a sharp, negative band with a minimum at the same wavelength as the maximum of the zero-order band. This property is highly effective in resolving overlapping peaks, as the derivative process significantly sharpens the spectral bands.

Second-derivative spectrophotometry has proven to be a powerful tool for the simultaneous determination of metal ions that form spectrally similar complexes with this compound. A notable application is the simultaneous determination of palladium and cobalt. Their PAN complexes, formed in a sodium dodecyl sulfate (SDS) micellar medium, can be quantified using a zero-crossing method in the second-derivative mode. Palladium is determined at 614 nm, while cobalt is measured at either 628 nm or 578 nm. This method allows for the accurate determination of cobalt-to-palladium ratios from 5:1 to 1:10. Another example is the simultaneous determination of copper and cobalt, where measurements are made at 577 nm for cobalt and 565 nm for copper.

Table 4: Applications of Second-Derivative Spectrophotometry with this compound

| Metal Ion(s) | Medium | Analytical Wavelength (nm) | Method |

|---|---|---|---|

| Palladium(II) & Cobalt(II) | SDS | 614 (for Pd), 628 or 578 (for Co) | Zero-crossing |

| Copper(II) & Cobalt(II) | Tween 80 | 565 (for Cu), 577 (for Co) | Not Specified |

| Indium(III) | CTMAB | 555 (minimum), 570 (maximum) | Peak measurement |

This table is interactive. Click on the headers to sort the data.

Third-derivative spectrophotometry (d³A/dλ³) further enhances the resolution of complex spectra. Similar to the first derivative, the third-derivative spectrum is a bipolar function, but it typically exhibits more complex features with sharper and more numerous peaks. This can be advantageous for "fingerprinting" or characterizing substances and for resolving severely overlapping spectral bands where first and second derivatives may not be sufficient.

While specific, detailed research studies focusing exclusively on the third-derivative spectrophotometric determination of metal ions using this compound are less common in the literature compared to first and second-derivative methods, the principles of the technique are well-established. The application of higher-order derivatives, including the third and fourth, generally leads to a further decrease in the bandwidth of the analytical signal relative to the zero-order spectrum, which is a key factor in improving the resolution of overlapping bands.

The utility of higher-order derivatives has been demonstrated in the broader context of metal complex analysis. For example, studies on other metal-ligand systems have successfully used second and third derivative spectra for the analysis of complex mixtures. researchgate.net The selection of the derivative order depends on the specific spectral characteristics of the system, such as the intensity and width of the overlapping peaks. For broader absorption bands, higher-order derivatives are often more effective at signal enhancement and resolution. The principles suggest that third-derivative spectrophotometry could be a viable and powerful technique for challenging analytical systems involving PAN complexes, particularly in matrices with significant background interference or for the simultaneous determination of multiple analytes with closely overlapping spectra.

Studies on Interferences and Development of Masking Strategies

The chelating agent this compound (PAN) is known for its high sensitivity but suffers from a lack of selectivity, as it forms colored complexes with a wide variety of metal ions. researchgate.netresearchgate.net Consequently, its successful application in the quantitative analysis of specific metals, particularly in complex matrices, is highly dependent on the development and implementation of effective masking strategies to eliminate interferences from non-target ions.

A primary strategy to enhance selectivity is the precise control of pH. The stability of metal-PAN complexes varies significantly with the pH of the medium, allowing for a degree of separation. By adjusting the pH to a range where the complex of the target metal ion is highly stable while the complexes of interfering ions are not, a selective determination can be achieved. researchgate.net For instance, in the spectrophotometric determination of manganese, pH control is a critical step to improve the selectivity of the PAN reagent. researchgate.net